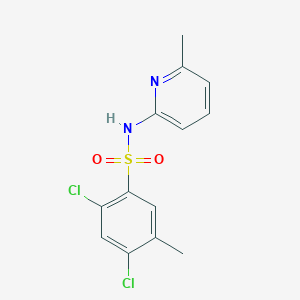
2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as DMP 777, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide 777 works by binding to the calcium-binding site on the chloride channel, thereby blocking the channel's function. This results in a decrease in chloride ion transport across the cell membrane, which can have a variety of physiological effects depending on the tissue in question.
Biochemical and Physiological Effects:
This compound 777 has been found to have a wide range of biochemical and physiological effects, including the inhibition of calcium-activated chloride channels in various tissues, the modulation of calcium signaling pathways, and the regulation of the activity of various enzymes and ion channels. These effects can have a variety of downstream effects on cellular function, making this compound 777 a valuable tool for researchers studying a wide range of biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide 777 in lab experiments is its high potency and specificity for calcium-activated chloride channels. This allows researchers to selectively target these channels without affecting other ion channels or enzymes. However, one limitation of using this compound 777 is its potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving 2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide 777, including the development of more potent and selective inhibitors of calcium-activated chloride channels, the use of this compound 777 in the study of calcium signaling in various tissues, and the exploration of the potential therapeutic applications of this compound 777 in various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound 777 and its potential off-target effects.
Synthesemethoden
2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide 777 can be synthesized using a variety of methods, including the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 6-methyl-2-pyridinylamine in the presence of a base. Other methods include the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 6-methyl-2-pyridinol in the presence of a base, or the reaction of 6-methyl-2-pyridinylamine with 2,4-dichloro-5-methylbenzenesulfonyl isocyanate.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide 777 has been used in a variety of scientific research applications, including as a tool for studying the role of calcium in cellular signaling. It has also been found to be a potent inhibitor of the calcium-activated chloride channel, making it a valuable tool for studying the function of these channels in various tissues.
Eigenschaften
IUPAC Name |
2,4-dichloro-5-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-8-6-12(11(15)7-10(8)14)20(18,19)17-13-5-3-4-9(2)16-13/h3-7H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSPXIIMLMOJIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B513414.png)
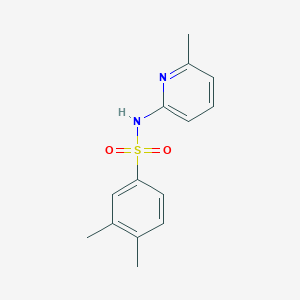
![4-{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}morpholine](/img/structure/B513423.png)
![3,5-Dimethyl-1-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}pyrazole](/img/structure/B513430.png)
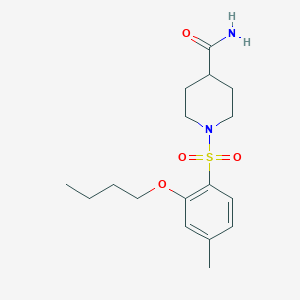
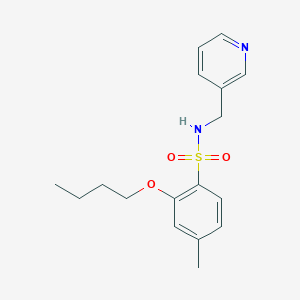
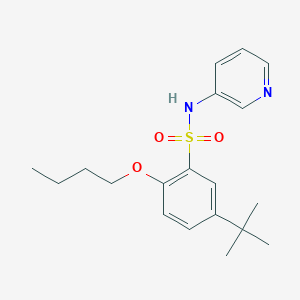
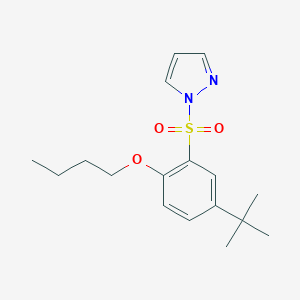

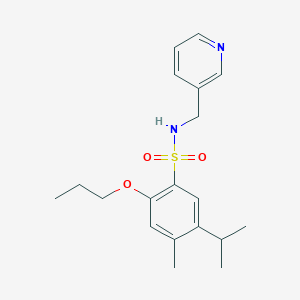
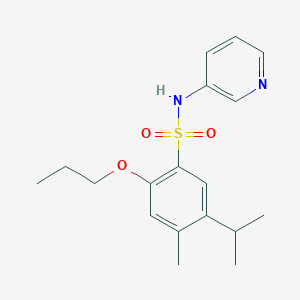
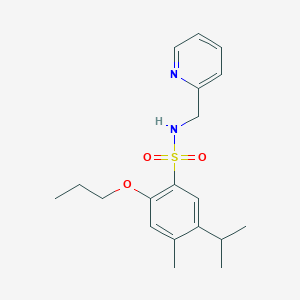
![4-{[3-Isopropyl-4-(pentyloxy)phenyl]sulfonyl}morpholine](/img/structure/B513449.png)
![1-{[3-isopropyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B513453.png)